
Barium--sulfanylideneiron (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium–sulfanylideneiron (1/1) typically involves the reaction of barium salts with iron sulfide under controlled conditions. One common method is the solid-state reaction, where barium carbonate and iron sulfide are mixed and heated at high temperatures to form the desired compound. The reaction can be represented as follows:
BaCO3+FeS→BaFeS2+CO2
Industrial Production Methods
Industrial production of barium–sulfanylideneiron (1/1) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of high-temperature furnaces and controlled atmospheres is common in industrial settings to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Barium–sulfanylideneiron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Barium–sulfanylideneiron (1/1) can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides and sulfates.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide, resulting in the formation of elemental iron and barium sulfide.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. For example, reacting barium–sulfanylideneiron (1/1) with halogens can lead to the formation of halide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce barium sulfate and iron oxide, while reduction may yield elemental iron and barium sulfide.
Aplicaciones Científicas De Investigación
Barium–sulfanylideneiron (1/1) has several scientific research applications across various fields:
Chemistry: The compound is used as a precursor in the synthesis of other barium and iron-based compounds. It is also studied for its unique electronic and magnetic properties.
Biology: Research is ongoing to explore the potential biological applications of barium–sulfanylideneiron (1/1), including its use in imaging and diagnostic techniques.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery and cancer treatment.
Industry: Barium–sulfanylideneiron (1/1) is used in the production of advanced materials, including ceramics and electronic components. Its magnetic properties make it suitable for use in magnetic storage devices and sensors.
Mecanismo De Acción
The mechanism of action of barium–sulfanylideneiron (1/1) involves its interaction with molecular targets and pathways within various systems. The compound’s effects are primarily due to its ability to undergo redox reactions and interact with other molecules. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Barium–sulfanylideneiron (1/1) can be compared with other similar compounds, such as barium sulfate, barium chloride, and iron sulfide. Each of these compounds has unique properties and applications:
Barium Sulfate (BaSO₄): Used primarily as a contrast agent in medical imaging and as a pigment in paints.
Barium Chloride (BaCl₂): Commonly used in laboratory settings for chemical analysis and in the production of other barium compounds.
Iron Sulfide (FeS): Used in the production of sulfuric acid and as a precursor in the synthesis of other iron-based compounds.
Barium–sulfanylideneiron (1/1) stands out due to its unique combination of barium and iron, which imparts distinct electronic, magnetic, and chemical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
37367-83-2 |
|---|---|
Fórmula molecular |
BaFeS |
Peso molecular |
225.24 g/mol |
InChI |
InChI=1S/Ba.Fe.S |
Clave InChI |
DIHQAWFJSGQWKQ-UHFFFAOYSA-N |
SMILES canónico |
S=[Fe].[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



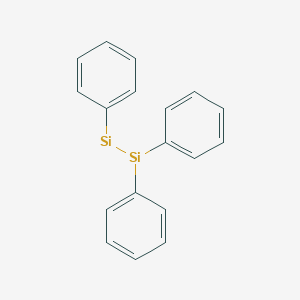
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
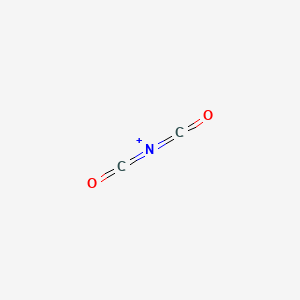
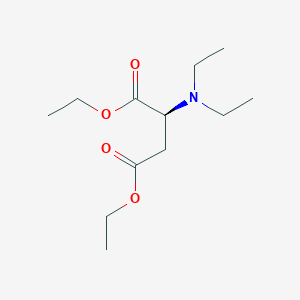
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)
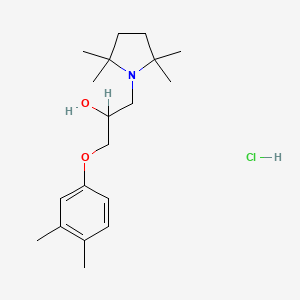

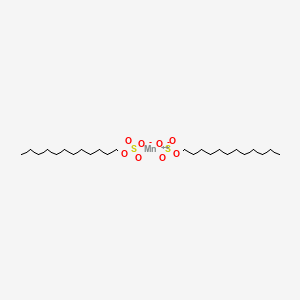
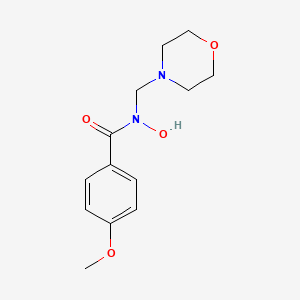
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
